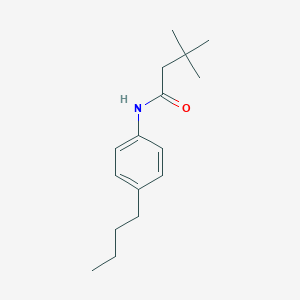

N-(4-butylphenyl)-3,3-dimethylbutanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-butylphenyl)-3,3-dimethylbutanamide, also known as Buphedrone, is a synthetic cathinone that belongs to the amphetamine class of drugs. It was first synthesized in the late 1960s and has gained popularity among recreational drug users due to its stimulant properties. However, Buphedrone has also shown potential in scientific research due to its unique chemical properties.

Wirkmechanismus

N-(4-butylphenyl)-3,3-dimethylbutanamide works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. These neurotransmitters are responsible for regulating mood, attention, and other cognitive functions. N-(4-butylphenyl)-3,3-dimethylbutanamide achieves this by blocking the reuptake of these neurotransmitters, which leads to an increase in their concentration in the synaptic cleft.

Biochemical and Physiological Effects

N-(4-butylphenyl)-3,3-dimethylbutanamide has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, increased energy, and heightened alertness. However, these effects can also lead to adverse effects such as anxiety, paranoia, and psychosis.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-butylphenyl)-3,3-dimethylbutanamide has several advantages for use in lab experiments, including its ability to cross the blood-brain barrier and its relatively long half-life. However, its potential for abuse and the lack of knowledge about its long-term effects on the brain and body limit its use in scientific research.

Zukünftige Richtungen

There are several future directions for research on N-(4-butylphenyl)-3,3-dimethylbutanamide, including its potential use in the treatment of neurological disorders and its ability to block sodium channels in nerve cells. Further research is also needed to better understand the long-term effects of N-(4-butylphenyl)-3,3-dimethylbutanamide on the brain and body and to develop safer and more effective treatments for neurological disorders.

Synthesemethoden

N-(4-butylphenyl)-3,3-dimethylbutanamide is synthesized through a multi-step process that involves the reaction of 4-butylbenzaldehyde with 2-bromo-3,3-dimethylbutan-2-ol in the presence of a base such as potassium carbonate. The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to produce N-(4-butylphenyl)-3,3-dimethylbutanamide.

Wissenschaftliche Forschungsanwendungen

N-(4-butylphenyl)-3,3-dimethylbutanamide has been studied for its potential use in treating neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). It has also been investigated for its potential use as a local anesthetic due to its ability to block sodium channels in nerve cells.

Eigenschaften

Molekularformel |

C16H25NO |

|---|---|

Molekulargewicht |

247.38 g/mol |

IUPAC-Name |

N-(4-butylphenyl)-3,3-dimethylbutanamide |

InChI |

InChI=1S/C16H25NO/c1-5-6-7-13-8-10-14(11-9-13)17-15(18)12-16(2,3)4/h8-11H,5-7,12H2,1-4H3,(H,17,18) |

InChI-Schlüssel |

LHRMJIAMEWRPOV-UHFFFAOYSA-N |

SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CC(C)(C)C |

Kanonische SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CC(C)(C)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(acetylamino)phenyl]-2-[(methylsulfonyl)(1-naphthyl)amino]acetamide](/img/structure/B297033.png)

![N-(2-chlorobenzyl)-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B297035.png)

![N,N-dibenzyl-2-[3-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B297036.png)

![2-[4-chloro-2-methyl(methylsulfonyl)anilino]-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B297039.png)

![N-(4-ethoxyphenyl)-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B297040.png)

![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B297042.png)

![4-methoxy-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-methylbenzenesulfonamide](/img/structure/B297043.png)

![4-methoxy-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-methylbenzenesulfonamide](/img/structure/B297044.png)

![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B297045.png)

![1-{N-[(4-methoxyphenyl)sulfonyl]-N-methylglycyl}piperidine-4-carboxamide](/img/structure/B297046.png)

amino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B297048.png)

amino]acetamide](/img/structure/B297050.png)

amino]acetamide](/img/structure/B297051.png)